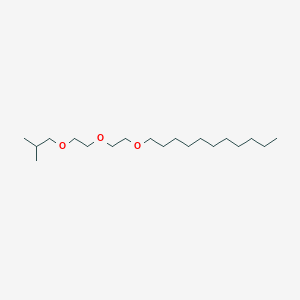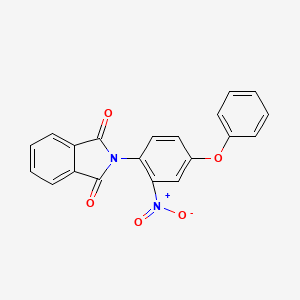
4-(Decyloxy)phenyl 4-(decyloxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Decyloxy)phenyl 4-(decyloxy)benzoate: is an organic compound with the molecular formula C40H54O6 and a molecular weight of 630.873 g/mol . This compound is known for its unique structural properties, which include two decyloxy groups attached to a phenyl and benzoate moiety. It is often used in various scientific research applications due to its interesting chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Decyloxy)phenyl 4-(decyloxy)benzoate typically involves the esterification of 4-(decyloxy)benzoic acid with 4-(decyloxy)phenol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions using automated reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the pure product.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the decyloxy groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of 4-(decyloxy)benzoic acid.
Reduction: Formation of 4-(decyloxy)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
科学的研究の応用
Chemistry: 4-(Decyloxy)phenyl 4-(decyloxy)benzoate is used as a precursor in the synthesis of liquid crystal polymers and other advanced materials .
Biology: In biological research, this compound can be used to study the interactions of ester-containing molecules with biological membranes and proteins.
Medicine: While not directly used as a drug, derivatives of this compound can be explored for their potential pharmacological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific optical and electronic properties .
作用機序
The mechanism of action of 4-(Decyloxy)phenyl 4-(decyloxy)benzoate primarily involves its interaction with other molecules through its ester and aromatic groups. These interactions can include hydrogen bonding, π-π stacking, and hydrophobic interactions. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
類似化合物との比較
- 4-(Dodecyloxy)phenyl 4-(dodecyloxy)benzoate
- 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate
- 4-(Methoxy)phenyl 4-(methoxy)benzoate
Uniqueness: 4-(Decyloxy)phenyl 4-(decyloxy)benzoate is unique due to its specific chain length of the decyloxy groups, which imparts distinct physical and chemical properties compared to its shorter or longer chain analogs .
特性
CAS番号 |
102255-53-8 |
|---|---|
分子式 |
C33H50O4 |
分子量 |
510.7 g/mol |
IUPAC名 |
(4-decoxyphenyl) 4-decoxybenzoate |
InChI |
InChI=1S/C33H50O4/c1-3-5-7-9-11-13-15-17-27-35-30-21-19-29(20-22-30)33(34)37-32-25-23-31(24-26-32)36-28-18-16-14-12-10-8-6-4-2/h19-26H,3-18,27-28H2,1-2H3 |
InChIキー |
PTJSSICMBITBIF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl-](/img/structure/B14075249.png)



![(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid](/img/structure/B14075287.png)





![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)
![[[3,3',3''-(Phosphinidyne-kappaP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/structure/B14075324.png)

